molecular formula C22H20FN3O3S B2472856 N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899755-88-5

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2472856
CAS RN: 899755-88-5
M. Wt: 425.48
InChI Key: ZBRWPPYJZXUKHJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN3O3S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

Research into compounds similar to N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide often involves detailed synthetic methodologies aimed at creating novel derivatives with potential biological activities. The synthesis of such compounds involves complex chemical reactions that yield various derivatives, each with unique chemical structures confirmed through techniques like 1H NMR, IR, and Mass spectra. These methodologies are critical for expanding the library of compounds available for pharmacological testing and for understanding the relationship between chemical structure and biological activity (Sunder & Maleraju, 2013).

Anticancer Activity

Derivatives of N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide and related compounds have been explored for their anticancer properties. Studies have shown that certain fluoro-substituted compounds exhibit anticancer activity against human cancer cell lines, such as lung, breast, and CNS cancer, at low concentrations compared to reference drugs. This suggests that modifications to the chemical structure, such as fluoro substitution, can significantly impact their potential as anticancer agents (Hammam et al., 2005).

Anti-Inflammatory and Analgesic Properties

Several studies have focused on the anti-inflammatory and analgesic properties of compounds related to N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide. These compounds have shown significant activity in models of inflammation and pain, suggesting their potential therapeutic applications in treating conditions associated with inflammation and pain. The specificity of their activity, along with favorable safety profiles in terms of ulcerogenic activity and toxicity, highlights their potential as safer alternatives to existing anti-inflammatory and analgesic drugs (Alam et al., 2010).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activities of compounds similar to N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide. These compounds have been evaluated against a range of resistant Gram-positive and Gram-negative bacteria, showing promising results in terms of their inhibitory concentrations compared to established antimicrobial agents. This indicates the potential of such compounds to contribute to the development of new antibiotics to combat resistant bacterial strains (Kerru et al., 2019).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-3-10-26-21(28)20-19(15-6-4-5-7-17(15)29-20)25-22(26)30-12-18(27)24-14-9-8-13(2)16(23)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRWPPYJZXUKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

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